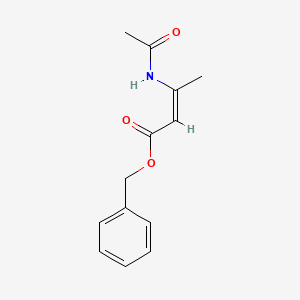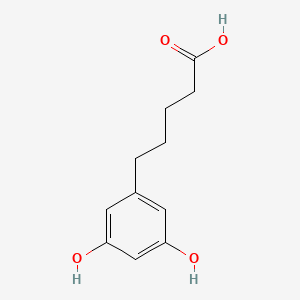![molecular formula C20H21N3O B12125707 2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline](/img/structure/B12125707.png)
2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family These compounds are known for their diverse applications in materials science, medicinal chemistry, and optoelectronic devices
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of indolo[2,3-b]quinoxaline derivatives, including 2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline, typically involves transition-metal-catalyzed cross-coupling reactions and direct C–H functionalization. One common method is the condensation reaction of isatin with o-phenylenediamine, often catalyzed by Brønsted acids such as acetic, formic, or hydrochloric acid . Another approach involves the use of copper-doped CdS nanoparticles under microwave irradiation conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, including the use of efficient catalysts and optimized reaction conditions, would likely apply to its production.
Análisis De Reacciones Químicas
Types of Reactions
2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The oxidation of the methyl group on the quinoxaline fragment can yield new carbonyl derivatives.
Reduction: Reduction of the nitro group can produce corresponding indoloquinoxalinamines.
Substitution: Palladium-catalyzed C–N coupling reactions can introduce various substituents onto the indoloquinoxaline framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cerium (IV) oxide nanoparticles.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Palladium catalysts and suitable ligands are typically employed in C–N coupling reactions.
Major Products
The major products formed from these reactions include carbonyl derivatives, indoloquinoxalinamines, and various substituted indoloquinoxaline derivatives .
Aplicaciones Científicas De Investigación
2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it can inhibit the proliferation of certain cancer cells by blocking the cell cycle and inducing apoptosis . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Indolo[2,3-b]quinoxaline: The parent compound with similar structural features.
6H-Indolo[2,3-b]quinoxaline: Another derivative with different substituents.
N-substituted 6H-indolo[2,3-b]quinoxalines: Compounds with various N-substituents that exhibit different biological activities.
Uniqueness
2-Methoxy-5-(3-methylbutyl)indolo[2,3-b]quinoxaline is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and 3-methylbutyl groups may enhance its solubility, stability, and biological activity compared to other indoloquinoxaline derivatives .
Propiedades
Fórmula molecular |
C20H21N3O |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
9-methoxy-6-(3-methylbutyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C20H21N3O/c1-13(2)10-11-23-18-9-8-14(24-3)12-15(18)19-20(23)22-17-7-5-4-6-16(17)21-19/h4-9,12-13H,10-11H2,1-3H3 |
Clave InChI |
VVSSUCHGEPSZDZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[4-(2-methoxyphenyl)piperazin-1-yl]-7H-purine](/img/structure/B12125632.png)
)amin e](/img/structure/B12125645.png)
![Ethyl 1-[(3-chlorophenyl)carbamoyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B12125648.png)

![[1,2,4]triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 3-methyl-](/img/structure/B12125681.png)
![4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B12125683.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B12125694.png)

![N-(3,4-dimethylphenyl)-2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),2(6),8,10-tetraen-12-ylsulfanyl}acetamide](/img/structure/B12125706.png)

![4-bromo-N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12125717.png)

